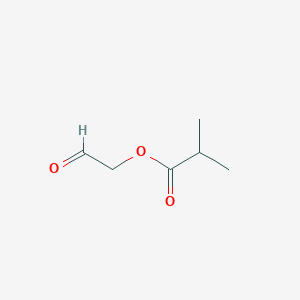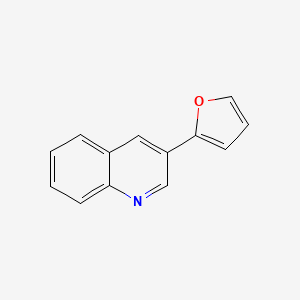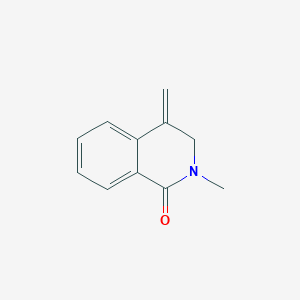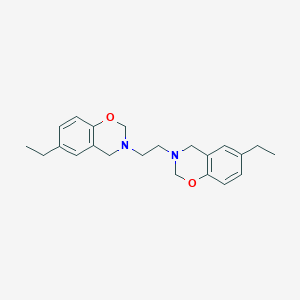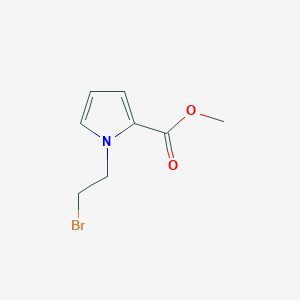
N-(1-Naphthylmethyl)methacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Naphthylmethyl)methacrylamide is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of a naphthylmethyl group attached to the nitrogen atom of the methacrylamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethyl)methacrylamide typically involves the reaction of methacryloyl chloride with N-(1-naphthylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Naphthylmethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Substitution Reactions: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Polymers and Copolymers: Formed through polymerization.
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
N-(1-Naphthylmethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N-(1-Naphthylmethyl)methacrylamide primarily involves its ability to undergo polymerization and form stable polymers. The naphthylmethyl group provides additional stability and unique properties to the resulting polymers. The molecular targets and pathways involved in its action are related to its interaction with initiators and other monomers during the polymerization process.
Vergleich Mit ähnlichen Verbindungen
N-(1-Naphthyl)-N-phenylmethacrylamide: Similar in structure but with a phenyl group instead of a methacrylamide group.
N-Methyl-1-naphthalenemethylamine: Similar in structure but lacks the methacrylamide group.
Uniqueness: N-(1-Naphthylmethyl)methacrylamide is unique due to its combination of the naphthylmethyl group and the methacrylamide structure. This combination provides it with distinct chemical properties, making it suitable for specific applications in polymer science and material chemistry.
Eigenschaften
CAS-Nummer |
137824-05-6 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-methyl-N-(naphthalen-1-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO/c1-11(2)15(17)16-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3,(H,16,17) |
InChI-Schlüssel |
ROGSUAJEEQJIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


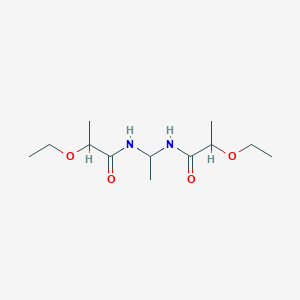
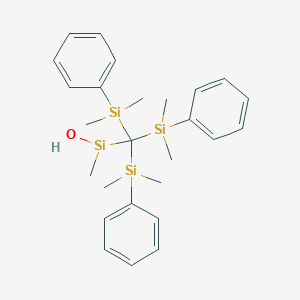
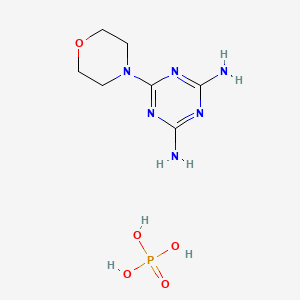
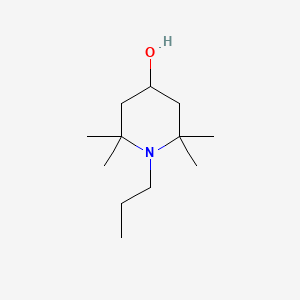

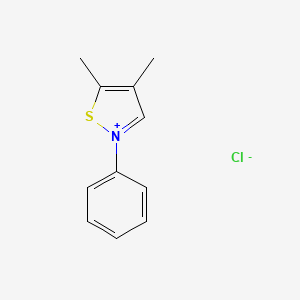
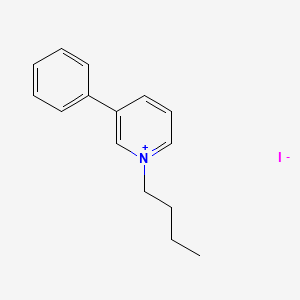
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
